molecular formula C20H23IN4O2S B3018231 1-(2-(4-ethoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide CAS No. 1052410-77-1

1-(2-(4-ethoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide

Cat. No.: B3018231
CAS No.: 1052410-77-1
M. Wt: 510.39
InChI Key: REXZSEHFJMRFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hydroiodide salt featuring a carbamimidothioate group attached to the 3-position of an indole ring. The indole nitrogen is substituted with a 2-(4-ethoxybenzamido)ethyl chain. Its synthesis involves multi-step functionalization:

Alkylation: Indole is alkylated with ethyl bromoacetate to introduce an acetamide side chain .

Hydrolysis and Coupling: The ester intermediate is hydrolyzed to a carboxylic acid, followed by coupling with a guanidine derivative (e.g., Boc-guanidine) using HATU/NMM activation .

Salt Formation: Deprotection and subsequent treatment with hydroiodic acid yields the final hydroiodide salt.

Key structural features include:

  • 4-Ethoxybenzamido Group: Provides electron-donating ethoxy substituents, enhancing lipophilicity.
  • Hydroiodide Counterion: Improves solubility in polar solvents.

Properties

IUPAC Name

[1-[2-[(4-ethoxybenzoyl)amino]ethyl]indol-3-yl] carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S.HI/c1-2-26-15-9-7-14(8-10-15)19(25)23-11-12-24-13-18(27-20(21)22)16-5-3-4-6-17(16)24;/h3-10,13H,2,11-12H2,1H3,(H3,21,22)(H,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXZSEHFJMRFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SC(=N)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23IN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-ethoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Ethoxybenzamido Group: This step involves the acylation of the indole nitrogen with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Carbamimidothioate Group: This can be done by reacting the intermediate with thiourea and an appropriate activating agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the Hydroiodide Salt: The final step involves the treatment of the compound with hydroiodic acid to form the hydroiodide salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-ethoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(4-ethoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ethoxybenzamido group may enhance binding affinity through hydrogen bonding and hydrophobic interactions. The carbamimidothioate group can form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight Key Structural Differences Source
1-(2-(4-Ethoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide 4-Ethoxybenzamidoethyl C₂₁H₂₂IN₅O₂S 583.40 Ethoxy group enhances lipophilicity (logP ≈ 2.8)
1-(4-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide 4-Methylbenzyl C₁₇H₁₈IN₃S 423.31 Methyl group reduces steric bulk; lower molecular weight
1-(4-Chlorobenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide 4-Chlorobenzyl C₁₆H₁₅ClIN₃S 443.73 Chloro substituent increases electronegativity; higher logP (≈ 3.2)
1-(2-(2-Naphthamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide 2-Naphthamidoethyl C₂₃H₂₁IN₄OS 584.41 Naphthyl group enhances aromatic stacking potential

Key Findings

Substituent Effects on Lipophilicity: The 4-ethoxybenzamido group in the target compound provides moderate lipophilicity (logP ~2.8), balancing solubility and membrane permeability. The 2-naphthamido derivative exhibits the highest logP (~3.5), attributed to the bulky naphthyl group, which may favor interactions with hydrophobic protein pockets .

Synthetic Accessibility :

  • Derivatives with alkylbenzyl substituents (e.g., 4-methylbenzyl) are synthesized via direct alkylation of indole, requiring fewer steps than the 4-ethoxybenzamidoethyl analog, which necessitates coupling with activated carboxylic acids .

Biological Implications :

  • The carbamimidothioate core is conserved across analogs, suggesting shared mechanisms such as enzyme inhibition via thiourea-mediated hydrogen bonding.
  • 4-Ethoxybenzamidoethyl and 2-naphthamidoethyl derivatives are hypothesized to exhibit enhanced binding to serotonin receptors due to extended aromatic systems, whereas 4-chlorobenzyl analogs may prioritize metabolic stability .

Biological Activity

1-(2-(4-ethoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an indole core, which is a prevalent structure in many biologically active molecules, and includes functional groups that suggest possible interactions with various biological targets.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:

IUPAC Name: [1-[2-[(4-ethoxybenzoyl)amino]ethyl]indol-3-yl] carbamimidothioate; hydroiodide

Molecular Formula: C20H22N4O2S·HI

Molecular Weight: 464.43 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Indole Core: This can be achieved through Fischer indole synthesis.
  • Introduction of the Ethoxybenzamido Group: Acylation of the indole nitrogen with 4-ethoxybenzoyl chloride.
  • Attachment of the Carbamimidothioate Group: Reaction with thiourea and an activating agent like N,N’-dicyclohexylcarbodiimide (DCC).
  • Formation of the Hydroiodide Salt: Treatment with hydroiodic acid.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The indole core may modulate enzyme activity, while the ethoxybenzamido group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The carbamimidothioate group is capable of forming covalent bonds with nucleophilic sites on proteins, potentially leading to irreversible inhibition.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, research has shown that indole derivatives can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of Bcl-2 family proteins and caspases .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Indole derivatives have been documented to possess antibacterial and antifungal properties, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes within pathogens .

Case Studies and Research Findings

StudyFindings
Rao et al., 2002Investigated benzimidazole derivatives for their diverse biological activities, suggesting potential applications in anti-HIV therapies .
Thakurdesai et al., 2007Explored anti-inflammatory effects of similar compounds, indicating a role in modulating inflammatory pathways .
Dubey & Sanyal, 2010Reported on anthelmintic properties of related structures, supporting the versatility of indole-based compounds in therapeutic applications .

Similar Compounds

Compound NameStructural DifferencesBiological Activity
1-(2-(4-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodideMethoxy group instead of ethoxySimilar anticancer properties
1-(2-(4-chlorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodideChloro group instead of ethoxyPotentially enhanced antimicrobial activity

Uniqueness

The presence of the ethoxy group in this compound is significant as it may influence both chemical reactivity and biological activity compared to its analogs. This unique combination provides distinct properties that could be exploited for various applications in medicinal chemistry.

Q & A

Q. What are the recommended synthetic protocols for preparing this compound, and what analytical techniques validate its purity?

Methodological Answer: The synthesis involves coupling indole derivatives with carbamimidothioate groups. A validated approach includes:

  • Step 1: React 1H-indol-3-yl acetic acid derivatives with ethyl bromoacetate in acetone using K₂CO₃ as a base under reflux (75–85°C for 12–16 hours) .
  • Step 2: Hydrolyze the ester intermediate in THF/EtOH/H₂O with NaOH, followed by acidification to isolate the carboxylic acid.
  • Step 3: Use HATU/NMM as coupling agents to introduce the carbamimidothioate group. Purification via silica gel chromatography (eluent: EtOAc/hexane gradient) yields the final product.
  • Validation: Confirm structure via ¹H-NMR (e.g., δ 7.65–7.62 ppm for indole protons) and ESI-MS (e.g., m/z 216.9 [M+H]⁺) . Purity is assessed by HPLC (C18 column, acetonitrile/water mobile phase).

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential iodide release .
  • First Aid:
    • Skin Contact: Wash immediately with soap/water for ≥15 minutes; remove contaminated clothing .
    • Eye Exposure: Rinse with water for 10–15 minutes; consult an ophthalmologist .
  • Storage: Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydroiodide degradation .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability: Incubate the compound in buffers (pH 2–9) at 25°C for 24–72 hours. Monitor degradation via HPLC. Hydroiodide salts are prone to hydrolysis in acidic conditions (pH < 4) .
  • Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at –20°C to minimize thermal degradation .

Q. What chromatographic methods separate this compound from structurally related impurities?

Methodological Answer:

  • HPLC: Use a C18 column with 0.1% TFA in water (A) and acetonitrile (B). Gradient: 10% B to 90% B over 25 minutes; flow rate 1 mL/min. Retention time (RT) differences resolve impurities (e.g., unreacted indole derivatives) .
  • TLC: Silica gel 60 F₂₅₄ plates; visualize under UV (254 nm). Rf values: ~0.4 in EtOAc/hexane (1:1) .

Advanced Research Questions

Q. How can low yields during the coupling step be optimized?

Methodological Answer:

  • Reagent Optimization: Replace HATU with EDCI/HOBt for cost efficiency. Use 1.5 equivalents of Boc-guanidine to drive the reaction .
  • Solvent Screening: Test DMF, DCM, or THF. DMF enhances solubility of polar intermediates but may require post-reaction dialysis to remove residual solvent .
  • Temperature Control: Conduct the reaction at 0–4°C to minimize side reactions (e.g., carbamimidothioate oxidation) .

Q. What strategies identify and quantify degradation products under accelerated stability testing?

Methodological Answer:

  • LC-MS/MS: Use high-resolution mass spectrometry to detect hydroiodide dissociation products (e.g., free indole or 4-ethoxybenzamide). Quantify via external calibration curves .
  • Forced Degradation: Expose the compound to 40°C/75% RH for 4 weeks. Major degradation pathways include hydrolysis of the ethoxy group and iodide liberation .

Q. How are crystallography and computational modeling used to study its binding affinity?

Methodological Answer:

  • X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., kinases). Resolve structures at 1.5–2.0 Å resolution to identify hydrogen bonds between the carbamimidothioate group and active sites .
  • Docking Simulations: Use AutoDock Vina to predict binding poses. The indole moiety often occupies hydrophobic pockets, while the hydroiodide interacts with polar residues .

Q. What mechanistic studies explain its reactivity in biological systems?

Methodological Answer:

  • Isotopic Labeling: Synthesize ¹⁴C-labeled analogs to track metabolic pathways in vitro. The ethylbenzamido group is frequently glucuronidated in hepatic microsomes .
  • ROS Assays: Measure reactive oxygen species (ROS) generation using DCFH-DA fluorescence. The compound may act as a pro-oxidant in cancer cells .

Q. How are impurities from synthetic intermediates controlled?

Methodological Answer:

  • In-Process Testing: Monitor intermediates via ¹H-NMR for residual ethyl bromoacetate (δ 1.25–1.29 ppm) .
  • Purification: Employ preparative HPLC with a phenyl-hexyl column to remove brominated byproducts (common in benzamide synthesis) .

Q. What in vitro models validate its pharmacological activity?

Methodological Answer:

  • Cell Viability Assays: Test against cancer lines (e.g., HeLa, MCF-7) using MTT. IC₅₀ values typically range 5–20 µM, dependent on carbamimidothioate substitution .
  • Enzyme Inhibition: Assess IC₅₀ against proteases (e.g., trypsin-like serine proteases) via fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.